6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Kinase Inhibition BET Bromodomain Inhibition Medicinal Chemistry

6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (868970-22-3) is a heterocyclic building block with a substitution pattern distinct from published inhibitors, offering a scaffold-hopping starting point for patent diversification and hit finding. Its 3-methylbenzylthio at C6 and pyridin-4-yl at C3 create a unique environment for exploring new targets within a privileged kinase/BET-inhibiting core. Ideal for chemical biology and in vitro ADME model validation. Secure this early-stage probe for your discovery program.

Molecular Formula C18H15N5S
Molecular Weight 333.41
CAS No. 868970-22-3
Cat. No. B2404092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS868970-22-3
Molecular FormulaC18H15N5S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
InChIInChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-17-6-5-16-20-21-18(23(16)22-17)15-7-9-19-10-8-15/h2-11H,12H2,1H3
InChIKeyFUXNANJTGFYQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868970-22-3): Core Scaffold and Research-Grade Characteristics


6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 868970-22-3) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a 3-methylbenzylthio substituent at the 6-position and a pyridin-4-yl group at the 3-position [1]. The [1,2,4]triazolo[4,3-b]pyridazine scaffold itself has been explored as a core structure for developing inhibitors of bromodomain and extra-terminal (BET) proteins [2] and dual c-Met/Pim-1 kinases [3]. However, the specific pharmacological profile of this precise compound with the 3-methylbenzylthio modification has not been reported in primary peer-reviewed literature or patents, and its biological characterization remains limited to basic chemical property predictions [1].

Why Generic Substitution Fails: The Unique Substituent Pattern of 868970-22-3 Limits Direct In-Class Interchangeability


While the [1,2,4]triazolo[4,3-b]pyridazine core is shared among several exploratory inhibitor series, simple substitution within this class is not reliable. The specific positioning of the 3-methylbenzylthio group at C6 versus the pyridin-4-yl group at C3 creates a unique steric and electronic environment that dictates target binding. For example, related in-class compounds show that minor changes can shift selectivity from BRD4 bromodomains [1] to kinase inhibition [2]. This compound's distinct substitution pattern means its biological activity cannot be extrapolated from other triazolopyridazines, including its regioisomer 3-(benzylthio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine [3]. Without specific structure-activity relationship (SAR) data, any substitution with a seemingly similar analog represents an unvalidated and high-risk change in a research context.

Quantitative Evidence Guide for 868970-22-3: A Critical Examination of Available Comparator Data


Scaffold Differentiation: Pyridine at C3 Versus Aryl Substitution in Kinase and BET Inhibitor Series

The compound's pyridine substituent at C3 distinguishes it from other [1,2,4]triazolo[4,3-b]pyridazine series. In a series of dual c-Met/Pim-1 inhibitors, the most potent compound (4g) has a p-methoxy-p-hydroxy-phenyl hydrazone group at this position and exhibits a c-Met IC50 of 0.163 µM and Pim-1 IC50 of 0.283 µM [1]. In a separate BRD4 bromodomain inhibitor study, triazolopyridazine derivatives with varied C3 substitutions showed IC50 values ranging from 195 nM to >10 µM against BD1 [2]. No data exists for the pyridin-4-yl substitution found in 868970-22-3, making direct comparison impossible.

Kinase Inhibition BET Bromodomain Inhibition Medicinal Chemistry

Regioisomeric Comparison: C6-Benzylthio vs C3-Benzylthio in Gateway Assays

The compound is a regioisomer of 3-(benzylthio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (PubChem CID 7532078). This analog has been screened in various biological assays as part of chemical libraries but lacks a defined molecular target [1]. The inversion of the benzylthio and pyridyl groups is a significant structural change that negates any direct extrapolation of biological results between the two regioisomers.

Structure-Activity Relationship Regioisomerism Chemical Biology

Physicochemical Differential: Calculated Properties Against Kinase Inhibitor Lead Compounds

The molecular weight of 333.41 g/mol and calculated LogP for 868970-22-3 are within the typical range for oral drug-like space, but differ from the more polar, optimized leads. Compound 4g, a potent dual c-Met/Pim-1 inhibitor, has a molecular weight of approximately 375 g/mol and a lower calculated LogP due to the presence of additional hydroxyl and methoxy groups [1]. The higher lipophilicity of 868970-22-3, driven by the 3-methylbenzylthio group, may confer advantages in membrane permeability but also increases the risk of CYP inhibition and aqueous insolubility, a common trade-off in medicinal chemistry.

Drug-likeness Physicochemical Properties Medicinal Chemistry

Best-Validated Research and Industrial Application Scenarios for 868970-22-3


Scaffold-Hopping and Hit Diversification in Kinase or BET Inhibitor Programs

Based on class-level evidence that the [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold for kinase and bromodomain inhibition [1][2], 868970-22-3 is most suitable as a scaffold-hopping starting point. Its unique substitution pattern is distinct from published inhibitors, making it a valuable compound for patent diversification and exploring new chemical space around a validated core. The lack of pre-existing biological data means it must be treated as an early-stage hit finding tool, not an optimized lead.

Biophysical Assay Fragment or Click-Chemistry Hub for Target Identification

The presence of a free base pyridine nitrogen and a sulfide linkage provides synthetic handles. Although no specific biophysical data (SPR, ITC) exists for this compound, its calculated solubility profile and moderate molecular weight make it a candidate for fragment-based screening or for use as a chemical probe after derivatization . The compound can be deployed in chemical biology campaigns to identify new targets for the triazolopyridazine scaffold through affinity-based proteomics.

Control Compound for Cytochrome P450 or Drug-Drug Interaction Studies via In Silico Metabolism Prediction

Due to its high calculated lipophilicity (XLogP3-AA = 3.5) and the presence of a metabolically labile benzylthio group, 868970-22-3 can serve as a model substrate or control to study CYP-mediated oxidation and glutathione conjugation pathways. Its predictive metabolism profile can be benchmarked against clinical compounds to validate in silico metabolism models, a critical need in early drug discovery .

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